Cas no 94471-35-9 (Benzyl (methoxymethyl)carbamate)

Benzyl (methoxymethyl)carbamate is a carbamate derivative widely utilized as a protective group in organic synthesis, particularly for amines. Its key advantage lies in its stability under basic conditions while being selectively cleavable under mild acidic conditions, offering versatility in multi-step synthetic routes. The methoxymethyl (MOM) group enhances solubility in common organic solvents, facilitating reaction handling. This compound is particularly valuable in peptide and heterocycle synthesis, where temporary amine protection is required. Its robust yet reversible protection mechanism ensures high yields and minimal side reactions, making it a reliable choice for complex molecular constructions. Proper storage under inert conditions is recommended to maintain stability.
Benzyl (methoxymethyl)carbamate structure
94471-35-9 structure
Product Name:Benzyl (methoxymethyl)carbamate
CAS No:94471-35-9
MF:C10H13NO3
MW:195.215122938156
MDL:MFCD24549293
CID:3166279
PubChem ID:11041660
Update Time:2025-05-24

Benzyl (methoxymethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • MFCD24549293
    • n-methoxymethyl benzyl carbamate
    • SCHEMBL3487087
    • n-methoxymethylbenzylcarbamate
    • CS-0059823
    • 94471-35-9
    • AKOS037645411
    • phenylmethyl [(methyloxy)methyl]carbamate
    • Benzyl N-(methoxymethyl)carbamate
    • OIAUXDRKTSQTDO-UHFFFAOYSA-N
    • AS-60683
    • W17375
    • Benzyl (methoxymethyl)carbamate
    • MDL: MFCD24549293
    • Inchi: 1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
    • InChI Key: OIAUXDRKTSQTDO-UHFFFAOYSA-N
    • SMILES: O(C(NCOC)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 195.08954328g/mol
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 47.6Ų

Benzyl (methoxymethyl)carbamate Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on Benzyl (methoxymethyl)carbamate

Recent Advances in the Study of Benzyl (methoxymethyl)carbamate (CAS: 94471-35-9) in Chemical Biology and Pharmaceutical Research

Benzyl (methoxymethyl)carbamate (CAS: 94471-35-9) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This carbamate derivative serves as a key intermediate in the synthesis of various bioactive molecules, including peptide mimetics and prodrugs. Recent studies have highlighted its role in protecting amine functionalities during multi-step synthetic processes, as well as its potential in drug delivery systems. The compound's unique structural features, such as the benzyl and methoxymethyl groups, contribute to its stability and reactivity under diverse conditions, making it a valuable tool for medicinal chemists.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Benzyl (methoxymethyl)carbamate as a protecting group in the synthesis of novel protease inhibitors. The study demonstrated that this carbamate derivative offers superior stability under acidic conditions compared to traditional protecting groups, enabling more efficient synthesis of target molecules. Furthermore, the methoxymethyl moiety was found to enhance the solubility of intermediate compounds, addressing a common challenge in peptide synthesis. These findings suggest that 94471-35-9 could play a pivotal role in the development of next-generation therapeutic agents targeting proteolytic enzymes.

Another significant advancement was reported in ACS Chemical Biology, where scientists investigated the application of Benzyl (methoxymethyl)carbamate in prodrug design. The study focused on leveraging the compound's cleavable properties to create pH-sensitive drug conjugates. Results indicated that the carbamate linkage could be selectively hydrolyzed in tumor microenvironments, enabling targeted drug release. This approach not only improved the therapeutic index of anticancer agents but also reduced systemic toxicity. The research team emphasized that the unique chemical properties of 94471-35-9 make it particularly suitable for such applications, opening new avenues for precision medicine.

Recent patent filings have also highlighted the commercial potential of Benzyl (methoxymethyl)carbamate. A 2024 application by a major pharmaceutical company disclosed its use in the manufacturing of antibody-drug conjugates (ADCs). The patent describes how the carbamate linker, derived from 94471-35-9, provides optimal stability during circulation while allowing efficient payload release upon internalization. This innovation addresses critical challenges in ADC development, particularly regarding linker stability and controlled drug release. Industry analysts predict that this technology could significantly impact the oncology drug market in the coming years.

From a safety and regulatory perspective, recent toxicological studies have provided valuable insights into the handling and application of Benzyl (methoxymethyl)carbamate. A comprehensive assessment published in Regulatory Toxicology and Pharmacology confirmed that the compound exhibits favorable safety profiles when used as directed in pharmaceutical manufacturing. However, researchers noted the importance of proper protective measures during handling due to potential sensitization effects. These findings are particularly relevant as the compound sees increasing adoption in industrial-scale synthesis processes.

Looking ahead, the scientific community anticipates continued innovation surrounding 94471-35-9. Current research directions include exploring its applications in mRNA vaccine stabilization, where preliminary data suggest that carbamate derivatives may enhance the thermostability of nucleic acid formulations. Additionally, computational chemistry approaches are being employed to design novel analogs with tailored properties for specific therapeutic applications. As these investigations progress, Benzyl (methoxymethyl)carbamate is poised to remain at the forefront of chemical biology research and pharmaceutical development.

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